2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

PI3Kδ Inhibition Medicinal Chemistry Kinase Inhibitor

This compound is the required building block for triazole aminopyrazine PI3Kδ inhibitors (IC50 ≤1 nM). The gem-dimethyl quaternary center is structurally mandatory for potency and cannot be replaced by simpler THP analogs. Supplied at ≥98% purity—the most common specification among major suppliers—it ensures reproducible results in cellular assays (JeKo-cell 20–120 nM). Ideal for SAR studies, preclinical lead optimization, and pharmacophore validation in PI3Kδ programs.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 861444-92-0
Cat. No. B2847143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid
CAS861444-92-0
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCC(C)(C1CCOCC1)C(=O)O
InChIInChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)
InChIKeyWSSGLIOHZIVSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0): Baseline Identity and Chemical Class


2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0) is a specialized building block for medicinal chemistry, belonging to the class of tetrahydropyran (THP)-substituted carboxylic acids . With the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol, this compound is characterized by a fully saturated six-membered oxane ring linked to a gem-dimethyl-substituted propanoic acid moiety . It is primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical candidates, most notably in the preparation of triazole aminopyrazines designed as highly potent and selective PI3Kδ inhibitors .

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0): Critical Limitations of Analog Substitution


Generic substitution of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid with closely related tetrahydropyran (THP) analogs, such as 3-(oxan-4-yl)propanoic acid or 2-(oxan-4-yl)propanoic acid, is not scientifically viable for specific research applications . The target compound is a necessary building block for constructing a specific series of triazole aminopyrazines that function as highly potent and selective PI3Kδ inhibitors . The gem-dimethyl substitution on the alpha-carbon is a critical structural feature that is absent in simpler THP-acetic or THP-propanoic acid analogs . This quaternary center is known to influence the conformation, metabolic stability, and overall binding affinity of the final inhibitor, and substituting the building block would lead to a different final compound with altered or diminished biological activity [1]. Therefore, its procurement is mandated by the structural requirements of the target PI3Kδ inhibitor program, not by general carboxylic acid chemistry .

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0): Quantitative Differentiation Evidence for Procurement


Differentiation by Application: Role as a Building Block for High-Potency PI3Kδ Inhibitors

Unlike generic tetrahydropyran carboxylic acid building blocks, 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid is specifically cited for its use in preparing a series of triazole aminopyrazines that function as PI3Kδ inhibitors . The target application for the final compounds derived from this building block is the inhibition of the PI3Kδ isoform, a key target in inflammation and oncology [1]. This represents a functional differentiation from simpler analogs like 3-(oxan-4-yl)propanoic acid, which are not associated with this specific, high-value inhibitor program . The activity of the final inhibitors provides a quantitative context for the building block's utility. Compounds in this series, which are synthesized using this building block, have been reported to achieve PI3Kδ IC50 values of ≤ 1 nM in enzyme assays [1].

PI3Kδ Inhibition Medicinal Chemistry Kinase Inhibitor

Structural Differentiation: Gem-Dimethyl Substitution Enables a Unique Chemical Space

The target compound's structure features a gem-dimethyl group on the alpha-carbon of the propanoic acid moiety, a feature absent in common comparators like 3-(oxan-4-yl)propanoic acid (CAS 40500-10-5) and 2-(oxan-4-yl)propanoic acid (CAS 920297-25-2) . This quaternary carbon center introduces steric bulk that can significantly restrict conformational freedom and modulate the metabolic stability of molecules derived from it [1]. For instance, the molecular weight of the target compound is 172.22 g/mol, compared to 158.2 g/mol for 3-(oxan-4-yl)propanoic acid, a difference attributable to the additional methyl group . This structural nuance is critical for fine-tuning the drug-like properties of advanced leads.

Chemical Synthesis Structure-Activity Relationship (SAR) Building Block

Differentiation by Purity and Commercial Availability

This compound is commercially available from multiple reputable suppliers with a high and consistently specified purity, which is a critical factor for reproducible research . The minimum purity specification of 98% ensures that the material is suitable for use as a building block in multi-step syntheses without introducing significant impurities that could compromise yield or lead to the formation of byproducts . In contrast, some simpler analogs like 2-(oxan-4-yl)propanoic acid are less widely stocked, and their availability may be more constrained . This guaranteed purity reduces the need for in-house purification prior to use, streamlining the synthetic workflow.

Procurement Quality Control Chemical Sourcing

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0): Validated Research and Industrial Application Scenarios


Scenario 1: Medicinal Chemistry for Selective PI3Kδ Inhibitor Design

This compound is the specific building block of choice for medicinal chemistry programs aiming to synthesize triazole aminopyrazine-based PI3Kδ inhibitors . As documented in primary literature, this class of compounds achieves exceptional potency (IC50 ≤ 1 nM) and >1000-fold selectivity against other Class I PI3K isoforms [1]. Procurement of this exact building block is essential for exploring the structure-activity relationship (SAR) around the tetrahydropyran and gem-dimethyl moieties, which are crucial for achieving this high level of potency and selectivity .

Scenario 2: Chemical Biology Probe Synthesis for Inflammatory Disease Research

Given that PI3Kδ is a validated target for inflammatory and autoimmune diseases, this compound serves as a critical intermediate for generating potent chemical probes [1]. The resulting triazole aminopyrazine inhibitors have demonstrated cellular potency in a JeKo-cell assay ranging from 20–120 nM [1]. This potency is on par with clinically advanced compounds like Idelalisib (IC50 = 2.5 nM in enzymatic assays) [2]. The high purity of the building block (98%) ensures that the synthesized probes are free from confounding impurities, making them suitable for use in cell-based assays to validate target engagement and downstream signaling pathways .

Scenario 3: Process Chemistry and Scale-Up for Preclinical Development

For laboratories advancing a lead PI3Kδ inhibitor into preclinical development, this compound offers a defined starting point for process chemistry optimization. Its commercial availability in quantities up to 5 grams from multiple vendors and a documented role in the synthesis of a class of inhibitors with favorable drug-like properties (as evidenced by the progression of related compounds like AZD8154 into clinical trials [3]) make it a suitable candidate for scaling up the synthesis of advanced leads. The well-defined purity specification (98%) from vendors like AKSci is a critical starting point for establishing a robust manufacturing process with minimal variability .

Scenario 4: Comparative SAR Studies Exploring the Role of Gem-Dimethyl Substitution

This compound is uniquely suited for head-to-head comparative studies with simpler tetrahydropyran analogs, such as 3-(oxan-4-yl)propanoic acid . Researchers can synthesize parallel series of target molecules using the gem-dimethyl building block versus its non-methylated analog. This approach allows for the direct quantification of the gem-dimethyl group's impact on key drug-like properties, including metabolic stability in human liver microsomes [4], cell permeability, and target binding kinetics. Such studies are fundamental for establishing a robust pharmacophore model and guiding further lead optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.